molecular formula C14H17Cl2NO4 B7893374 2,6-Dichloro-n-boc-DL-phenylalanine

2,6-Dichloro-n-boc-DL-phenylalanine

カタログ番号: B7893374
分子量: 334.2 g/mol
InChIキー: YBKLZYRUNSCPAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,6-Dichloro-n-boc-DL-phenylalanine is a useful research compound. Its molecular formula is C14H17Cl2NO4 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-n-boc-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-n-boc-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKLZYRUNSCPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 1H and 13C NMR Characterization of 2,6-Dichloro-N-Boc-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of halogenated unnatural amino acids is a critical quality control step in modern peptide synthesis and drug development. 2,6-Dichloro-N-Boc-DL-phenylalanine (CAS: 261165-15-5 for the L-enantiomer) presents a unique nuclear magnetic resonance (NMR) profile. The bulky 2,6-dichloro substitution on the phenyl ring significantly alters the local magnetic environment, restricting bond rotation and inducing distinct chemical shifts compared to standard phenylalanine.

This whitepaper provides a comprehensive, self-validating guide to the 1 H and 13 C NMR assignment of this compound, detailing the causality behind experimental parameter selection and spin-system logic.

Causality in Experimental Design: Solvent and Parameter Selection

As an Application Scientist, experimental design cannot be arbitrary; every parameter must be chosen to maximize data fidelity and structural elucidation.

  • Solvent Selection (CDCl 3​ vs. DMSO-d 6​ ): Deuterated chloroform (CDCl 3​ ) is the optimal solvent for this analysis. Causality: CDCl 3​ lacks exchangeable deuterons, which prevents the rapid H/D exchange of the carbamate (Boc) N-H proton and the carboxylic acid O-H proton. Preserving the N-H signal is critical for verifying the integrity of the Boc-protecting group, which would otherwise vanish in protic solvents like D 2​ O or MeOD .

  • Temperature (298 K): Maintained at standard room temperature. Causality: High enough to ensure complete dissolution of the racemic mixture, but low enough to prevent thermal degradation or acid-catalyzed deprotection of the acid-sensitive Boc group.

  • Relaxation Delay (d1 = 2.0s for 1 H, 5.0s for 13 C): Causality: Quaternary carbons (the Boc carbonyl, the carboxylate, and C1/C2/C6 of the aromatic ring) lack attached protons, leading to highly inefficient dipole-dipole relaxation. A prolonged d1 delay ensures these specific nuclei return to thermal equilibrium between pulses, preventing signal saturation and allowing for accurate detection .

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Lock Lock & Shim (Z0, Z1, Z2) Prep->Lock Pulse Pulse Sequence (zg30 / zgpg30) Lock->Pulse Acq FID Acquisition (Relaxation Delay) Pulse->Acq FT Fourier Transform & Apodization Acq->FT Phase Phase & Baseline Correction FT->Phase

NMR Experimental Workflow: Sequential causality from sample preparation to signal processing.

1 H NMR Chemical Shifts and Splitting Analysis

The proton spectrum of 2,6-dichloro-N-Boc-DL-phenylalanine is defined by severe steric hindrance, which heavily influences the aliphatic region.

Quantitative Data: 1 H NMR (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Boc-CH 3​ 1.40Singlet (s)-9H
β -CH a​ 3.32Doublet of doublets (dd)14.0, 8.51H
β -CH b​ 3.55Doublet of doublets (dd)14.0, 5.51H
α -CH 4.65Multiplet (m)-1H
Amide N-H 5.25Doublet (d)8.01H
Ar-H4 (para) 7.15Triplet (t)8.01H
Ar-H3, H5 (meta) 7.30Doublet (d)8.02H
COOH ~8.50Broad singlet (br s)-1H
Mechanistic Insights:
  • Diastereotopic β -Protons: The α -carbon is a chiral center. Even within a racemic (DL) mixture, the two protons on the β -carbon are diastereotopic. The bulky 2,6-dichlorophenyl group severely restricts free rotation around the C α​ -C β​ bond. This conformational locking results in two highly distinct signals ( δ 3.32 and 3.55) driven by a massive geminal coupling ( 2J≈14.0 Hz) and distinct vicinal couplings ( 3J ) to the α -proton .

  • Aromatic Symmetry: The 2,6-dichloro substitution creates a symmetrical spin system for the remaining protons. H3 and H5 are chemically equivalent, appearing as a 2H doublet that couples exclusively with the para-proton (H4), which appears as a 1H triplet.

13 C NMR Chemical Shifts and Carbon Environments

The carbon spectrum validates the skeletal framework, differentiating the highly deshielded functional groups from the aliphatic backbone.

Quantitative Data: 13 C NMR (100 MHz, CDCl 3​ , 298 K)
Carbon EnvironmentChemical Shift ( δ , ppm)Type
Boc-CH 3​ 28.3Primary (CH 3​ )
β -CH 2​ 33.5Secondary (CH 2​ )
α -CH 53.2Tertiary (CH)
Boc-C q​ 80.5Quaternary (C)
Ar-C3, C5 128.5Tertiary (CH)
Ar-C4 129.2Tertiary (CH)
Ar-C1 133.0Quaternary (C)
Ar-C2, C6 (C-Cl) 136.1Quaternary (C)
Boc C=O 155.4Quaternary (C=O)
COOH C=O 176.2Quaternary (C=O)
Mechanistic Insights:
  • Aromatic Deshielding: The highly electronegative chlorine atoms withdraw electron density via the inductive effect, pushing the C2 and C6 carbons significantly downfield to 136.1 ppm compared to a standard phenyl ring.

  • Carbonyl Differentiation: The carboxylic acid carbonyl is the most deshielded nucleus (176.2 ppm). The Boc carbamate carbonyl is relatively shielded (155.4 ppm) due to the electron-donating resonance contribution from the adjacent tert-butoxy oxygen.

Spin_System Alpha Alpha-CH (δ 4.65) Beta Beta-CH2 (δ 3.32, 3.55) Alpha->Beta COSY (3J) NH Amide NH (δ 5.25) Alpha->NH COSY (3J) Carbonyl Carboxyl C=O (δ 176.2) Alpha->Carbonyl HMBC (2J) Ar Aromatic Ring (δ 7.15, 7.30) Beta->Ar HMBC (3J) Beta->Carbonyl HMBC (3J)

Key COSY (solid) and HMBC (dashed) correlations defining the molecular backbone.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol employs 2D NMR as an internal, self-validating logic gate. If the 1D assignments are incorrect, the 2D validation step will fail.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 2,6-dichloro-N-Boc-DL-phenylalanine.

  • Dissolve completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

Step 2: Probe Tuning and Shimming

  • Insert the sample and lock the spectrometer onto the deuterium resonance of CDCl 3​ .

  • Tune and match the probe for 1 H and 13 C frequencies.

  • Perform gradient shimming (Z, Z1, Z2) until the TMS peak exhibits a Full Width at Half Maximum (FWHH) of < 1.0 Hz.

Step 3: 1D Acquisition

  • Acquire the 1 H spectrum using a standard 30-degree pulse (zg30), 16 scans, and a 2.0s relaxation delay.

  • Acquire the 13 C spectrum using proton decoupling (zgpg30), 1024 scans, and a 5.0s relaxation delay.

Step 4: The Self-Validating Step (1H-13C HSQC)

  • Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum.

  • Validation Logic: Cross-reference the β -CH 2​ region. Because the protons at δ 3.32 and δ 3.55 are diastereotopic protons attached to the same carbon, the HSQC spectrum must show both of these proton signals correlating to the exact same 13 C signal at δ 33.5 ppm.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.[Link]

Advanced Solubility Profiling of 2,6-Dichloro-N-Boc-DL-Phenylalanine in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Directives

In the design of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs), the incorporation of sterically hindered, halogenated unnatural amino acids like 2,6-dichloro-N-Boc-DL-phenylalanine is a highly effective strategy to enhance proteolytic stability and modulate target affinity. However, the exact physicochemical modifications that make this compound biologically valuable—namely, the bulky ortho-substituted halogens and the lipophilic tert-butyloxycarbonyl (Boc) protecting group—also drastically alter its solubility profile.

As application scientists, we must approach solvation not as a passive step, but as a critical thermodynamic parameter that dictates the efficiency of downstream coupling reactions, purification, and biological assay preparation. This whitepaper provides an in-depth mechanistic analysis and self-validating protocol for solvating 2,6-dichloro-N-Boc-DL-phenylalanine in polar aprotic solvents.

Physicochemical Properties & Solvation Thermodynamics

To understand the solubility of 2,6-dichloro-N-Boc-DL-phenylalanine, we must deconstruct its structural causality:

  • Zwitterion Suppression: In unprotected amino acids, the basic α -amino group and acidic carboxyl group form a zwitterion, creating a highly stable crystal lattice that is notoriously difficult to dissolve in organic solvents. The addition of the Boc group neutralizes the amine, converting the molecule into a simple organic acid and drastically lowering the lattice energy[1].

  • Steric Hindrance and Lipophilicity: The two chlorine atoms at the 2,6-positions of the phenyl ring restrict bond rotation, locking the aromatic side chain in a perpendicular conformation relative to the amino acid backbone. This halogenation significantly increases the molecule's partition coefficient (LogP), rendering it highly hydrophobic and virtually insoluble in aqueous media[2].

  • Solvent-Solute Interactions: Polar aprotic solvents (DMF, DMSO, NMP, DMAc) are uniquely suited for this compound. They lack hydrogen-bond donating capabilities but possess strong dipole moments and lone electron pairs (on oxygen or nitrogen) that act as powerful hydrogen-bond acceptors for the carboxylic acid (-OH) and carbamate (-NH) protons. Simultaneously, their organic alkyl regions solvate the hydrophobic dichloro-phenyl and tert-butyl moieties via Van der Waals dispersion forces[3].

Solvation A 2,6-Dichloro-N-Boc-DL-Phe B Hydrophobic Core (Dichlorophenyl + t-Butyl) A->B C H-Bond Donors (COOH, Carbamate NH) A->C E Van der Waals Interactions B->E F Dipole-Dipole & H-Bonding C->F D Polar Aprotic Solvents (DMF, DMSO, NMP) D->E Non-polar regions D->F O/N lone pairs G Complete Solvation E->G F->G

Caption: Logical mechanism of 2,6-dichloro-N-Boc-DL-Phe solvation in polar aprotic solvents.

Comparative Solubility Data

Based on the behavior of highly hydrophobic Boc-protected phenylalanine derivatives, polar aprotic solvents yield exceptional solubility profiles[1],[3]. The table below summarizes the theoretical and practical solvation metrics for 2,6-dichloro-N-Boc-DL-phenylalanine.

SolventDielectric Constant ( ε )Dipole Moment (D)Estimated SolubilityPrimary Application Context
DMSO (Dimethyl sulfoxide)46.73.96> 100 mg/mLBiological assay stock solutions; highly hydrophobic sequences[2].
DMF (N,N-Dimethylformamide)36.73.82> 100 mg/mLStandard Solid-Phase Peptide Synthesis (SPPS)[3].
NMP (N-Methyl-2-pyrrolidone)32.24.09> 100 mg/mLDifficult/aggregating peptide couplings; superior resin swelling[3].
DMAc (Dimethylacetamide)37.83.81> 100 mg/mLScale-up synthesis; alternative to DMF[3].

Note: While NMP and DMF are industry standards for synthesis, their classification under REACH as Substances of Very High Concern (SVHC) due to reproductive toxicity requires stringent engineering controls during handling[3].

Experimental Methodology: Self-Validating Solubility Protocol

To ensure reproducibility and scientific integrity, solubility should not be guessed; it must be empirically validated. The following step-by-step protocol is designed as a self-validating system to determine the absolute solubility limit of 2,6-dichloro-N-Boc-DL-phenylalanine for your specific application concentration.

Phase 1: Gravimetric Preparation
  • Equilibration: Allow the lyophilized 2,6-dichloro-N-Boc-DL-phenylalanine powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can induce aggregation[1].

  • Aliquoting: Accurately weigh 10.0 mg of the compound into a sterile, solvent-resistant 1.5 mL glass HPLC vial.

Phase 2: Incremental Solvation & Agitation
  • Titration: Add the chosen polar aprotic solvent (e.g., anhydrous DMSO) in 50 µL increments using a calibrated positive-displacement pipette.

  • Mechanical Disruption: After each addition, vortex the vial at 2500 RPM for 60 seconds.

  • Thermal/Acoustic Energy: If particulates remain, sonicate the vial in a water bath at 30–40 °C for 5 minutes. Causality: Sonication provides the localized acoustic cavitation energy required to overcome the activation energy of dissolution and break the hydrophobic crystal lattice[1].

Phase 3: Validation
  • Visual Inspection: Hold the vial against a high-contrast background. The solution must be optically clear with no Tyndall effect (light scattering), which would indicate micro-suspensions rather than true solutions.

  • Analytical Confirmation: Once clear, centrifuge at 10,000 x g for 5 minutes. Sample the supernatant and analyze via RP-HPLC to confirm that no degradation (e.g., Boc-deprotection) occurred during sonication.

Protocol S1 1. Aliquot Compound (10.0 mg) S2 2. Incremental Solvent Addition (50 µL steps) S1->S2 S3 3. Agitation & Sonication (Vortex/Sonicate) S2->S3 S4 4. Visual Inspection S3->S4 S5 5. Is solution clear? S4->S5 S5->S2 No S6 6. Calculate Solubility S5->S6 Yes S7 7. HPLC Verification S6->S7

Caption: Step-by-step experimental workflow for determining absolute solubility limits.

Application Insights: Causality in Solvent Selection

Choosing the right polar aprotic solvent dictates the success of your downstream workflow:

  • For Solid-Phase Peptide Synthesis (SPPS): DMF is the default choice due to its balance of cost, volatility, and solvation power[3]. However, because the 2,6-dichloro substitution creates massive steric bulk, coupling kinetics will be inherently slow. If synthesizing a sequence rich in this unnatural amino acid, the growing peptide chain is highly prone to hydrophobic collapse (aggregation). In such cases, switching to NMP is chemically justified, as NMP disrupts inter-chain hydrogen bonding more effectively than DMF, maintaining the peptide in an extended, reactive conformation[3].

  • For in vitro Biological Assays: DMSO is the mandatory choice. It is the only polar aprotic solvent universally tolerated by cell cultures at low concentrations ( 1% v/v)[2]. To prepare assay stocks, dissolve the compound entirely in 100% DMSO at a high concentration (e.g., 100 mM), and perform serial dilutions in DMSO. Only introduce the compound to aqueous buffers at the final assay step to prevent premature precipitation[1],[2].

References

  • Taylor & Francis. Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from: [Link][3]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 2,6-Dichloro-N-Boc-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including metabolic stability, conformational constraint, and binding affinity.[1] This guide provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered and hydrophobic unnatural amino acid, 2,6-dichloro-N-Boc-DL-phenylalanine. Utilizing the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, this document details the rationale for methodological choices, step-by-step experimental procedures, and analytical characterization of the final product. The protocol is designed to address the unique challenges posed by this halogenated and racemic amino acid derivative, offering field-proven insights to maximize synthesis success.

Introduction: The Rationale for Boc/Bzl Strategy with Hindered Amino Acids

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of chemical peptide synthesis.[2] While the Fmoc/tBu strategy is widely used due to its mild deprotection conditions, the Boc/Bzl strategy offers distinct advantages for complex and challenging sequences, particularly those involving sterically hindered amino acids like 2,6-dichlorophenylalanine.[3]

The primary rationale for employing the Boc/Bzl strategy in this context is its reliance on strong acid for the final cleavage step (e.g., anhydrous hydrogen fluoride - HF), which also efficiently removes robust benzyl-based side-chain protecting groups.[4] The Nα-Boc group is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), which provides a clear orthogonality.[5] This strong-acid final cleavage is particularly effective for cleaving peptides from the classic Merrifield resin and ensuring complete deprotection of all side chains, which can be a challenge with bulky, modified residues.

The incorporation of 2,6-dichlorophenylalanine presents two main challenges:

  • Steric Hindrance: The two chlorine atoms ortho to the point of attachment on the phenyl ring significantly increase the steric bulk around the α-carbon. This can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to low coupling yields.[6]

  • Racemic Nature: The use of a DL-racemic mixture of the amino acid will result in the synthesis of a mixture of diastereomeric peptides. This necessitates robust analytical and purification techniques to separate and characterize the different stereoisomers.

This protocol is therefore optimized to address these challenges through the use of potent coupling reagents and a detailed analytical workflow.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Resin
Merrifield Resin, 1% DVB, 100-200 meshSynthesis GradeAAPPTec, Sigma-Aldrich
Amino Acids
2,6-Dichloro-N-Boc-DL-phenylalanineSynthesis GradeBenchChem, Custom Synthesis
Standard Boc-L-amino acidsSynthesis GradeAAPPTec, ChemPep
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Diisopropylethylamine (DIEA)Peptide Synthesis GradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Diethyl ether, anhydrousACS GradeFisher Scientific
Reagents
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis GradeNovabiochem
HOBt (Hydroxybenzotriazole)Synthesis GradeAAPPTec
DIC (N,N'-Diisopropylcarbodiimide)Synthesis GradeSigma-Aldrich
Cesium Carbonate (Cs₂CO₃)99.9%Sigma-Aldrich
Anhydrous Hydrogen Fluoride (HF)99.9%Airgas, Matheson
AnisoleReagent GradeSigma-Aldrich
p-CresolReagent GradeSigma-Aldrich

Experimental Protocols

This protocol outlines the manual synthesis of a target peptide on a 0.2 mmol scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Resin Preparation and First Amino Acid Loading

The initial step involves covalently attaching the C-terminal amino acid to the Merrifield resin. The cesium salt method is recommended for efficient and low-racemization esterification.[1][7]

Protocol 1: Loading of the First Boc-Amino Acid onto Merrifield Resin

  • Cesium Salt Formation:

    • Dissolve the first Boc-protected amino acid (0.4 mmol, 2 eq. relative to desired final loading) in methanol (5 mL/mmol).

    • Add water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Remove the solvent by rotary evaporation to dryness.

    • Co-evaporate with DMF (2 x 5 mL) to ensure the salt is anhydrous.[7]

  • Resin Swelling:

    • Place Merrifield resin (e.g., 1.0 g with a substitution of ~0.4 meq/g, for a target 0.2 mmol synthesis, adjust amount based on actual substitution) into a peptide synthesis vessel.

    • Swell the resin in DCM (10 mL) for 30 minutes, then in DMF (10 mL) for 30 minutes. Drain the solvent.

  • Esterification:

    • Dissolve the dried Boc-amino acid cesium salt in DMF (8-10 mL).

    • Add the solution to the swollen resin.

    • Secure the vessel on a shaker and heat to 50°C for 12-24 hours.[5]

  • Washing:

    • Drain the reaction mixture and wash the resin sequentially with:

      • DMF (3 x 10 mL)

      • DMF/water (1:1) (3 x 10 mL)

      • DMF (3 x 10 mL)

      • DCM (3 x 10 mL)

      • MeOH (3 x 10 mL)

    • Dry the resin under high vacuum to a constant weight.

  • Determination of Loading (Optional but Recommended): The actual substitution can be determined by cleaving the Boc-amino acid from a small, weighed amount of resin and analyzing the amount by UV-Vis spectroscopy or by weight.

The SPPS Cycle: Deprotection, Neutralization, and Coupling

The following cycle is repeated for each amino acid in the sequence. The in situ neutralization protocol is highly recommended as it minimizes the time the N-terminal amine is in its free base form, thereby reducing the potential for peptide chain aggregation, which is a common issue in Boc-SPPS.[8][9]

SPPS_Cycle cluster_cycle Boc-SPPS Elongation Cycle Start Peptide-Resin (N-Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection 1. Wash1 DCM Wash Deprotection->Wash1 2. Neutralization_Coupling In Situ Neutralization & Coupling (Boc-AA, HCTU, DIEA in DMF) Wash1->Neutralization_Coupling 3. Wash2 DMF Wash Neutralization_Coupling->Wash2 4. End_Cycle Elongated Peptide-Resin (N-Boc protected) Wash2->End_Cycle 5. End_Cycle->Deprotection Repeat for next amino acid HPLC_MS_Workflow CrudePeptide Lyophilized Crude Peptide Dissolve Dissolve in Aqueous Acetonitrile CrudePeptide->Dissolve HPLC Analytical RP-HPLC (Purity Assessment) Dissolve->HPLC MS Mass Spectrometry (Identity Confirmation) Dissolve->MS Purification Preparative RP-HPLC (Isomer Separation) HPLC->Purification Purity < Target MS->Purification Fractions Collect Fractions Purification->Fractions Analysis Analyze Fractions by Analytical HPLC/MS Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize FinalProduct Purified Peptide (Diastereomers may be separated or combined) Lyophilize->FinalProduct

Sources

Asymmetric Synthesis of 2,6-Dichloro-N-Boc-DL-Phenylalanine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenylalanine Analogs

Non-natural amino acids are critical components in modern drug discovery and chemical biology, offering the ability to fine-tune the pharmacological properties of peptides and small molecules. Among these, halogenated phenylalanine derivatives are of particular interest due to their unique steric and electronic properties, which can enhance binding affinity, metabolic stability, and bioavailability. The 2,6-dichloro substitution pattern introduces significant steric hindrance and alters the electronic nature of the aromatic ring, making these derivatives valuable probes for structure-activity relationship (SAR) studies and as building blocks for novel therapeutics. This guide provides a detailed protocol for the asymmetric synthesis of 2,6-dichloro-N-Boc-phenylalanine derivatives, a key intermediate for various applications.

Core Principles: Chiral Phase-Transfer Catalysis

The enantioselective synthesis of α-amino acids can be effectively achieved through the asymmetric alkylation of a prochiral glycine equivalent under phase-transfer catalysis (PTC) conditions.[1][2] This powerful strategy relies on a chiral quaternary ammonium salt to shuttle the enolate of a glycine Schiff base from an aqueous or solid phase into an organic phase, where it reacts with an electrophile.

The key components of this strategy are:

  • Glycine Substrate: A glycine derivative, typically the tert-butyl ester of the N-(diphenylmethylene)glycine Schiff base, is used as the prochiral nucleophile. The bulky diphenylmethylene group serves as a protecting group for the amine and activates the α-carbon for deprotonation.

  • Chiral Phase-Transfer Catalyst: Cinchona alkaloid-derived quaternary ammonium salts are widely employed as chiral catalysts.[1][3][4] These catalysts, such as those derived from cinchonine or cinchonidine, create a chiral environment around the glycine enolate, directing the approach of the electrophile and thus controlling the stereochemistry of the newly formed C-C bond.

  • Alkylating Agent: For the synthesis of 2,6-dichlorophenylalanine, 2,6-dichlorobenzyl bromide is used as the electrophile.

  • Biphasic System: The reaction is typically carried out in a biphasic system consisting of an organic solvent (e.g., toluene or dichloromethane) and a basic aqueous solution (e.g., NaOH or KOH). This allows for the continuous generation of the enolate at the interface and its transfer into the organic phase by the catalyst.

Following the asymmetric alkylation, the Schiff base is hydrolyzed under acidic conditions to reveal the amino group, which is then protected with a tert-butoxycarbonyl (Boc) group to yield the final N-Boc-2,6-dichlorophenylalanine derivative.

Experimental Workflow

The overall synthetic route involves a two-step process: asymmetric alkylation followed by deprotection and N-Boc protection.

Asymmetric Synthesis Workflow cluster_0 Step 1: Asymmetric Alkylation cluster_1 Step 2: Deprotection & N-Boc Protection GlycineImine N-(Diphenylmethylene)glycine tert-butyl ester Alkylation Phase-Transfer Alkylation GlycineImine->Alkylation AlkylatingAgent 2,6-Dichlorobenzyl bromide AlkylatingAgent->Alkylation Catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchonine derivative) Catalyst->Alkylation Base Aqueous Base (e.g., 50% KOH) Base->Alkylation AlkylatedProduct Alkylated Glycine Imine Alkylation->AlkylatedProduct AcidHydrolysis Acidic Hydrolysis (e.g., HCl) AlkylatedProduct->AcidHydrolysis FreeAmine 2,6-Dichlorophenylalanine tert-butyl ester AcidHydrolysis->FreeAmine BocProtection N-Boc Protection FreeAmine->BocProtection BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->BocProtection FinalProduct N-Boc-2,6-dichloro- phenylalanine tert-butyl ester BocProtection->FinalProduct

Figure 1: Overall workflow for the asymmetric synthesis of N-Boc-2,6-dichlorophenylalanine tert-butyl ester.

Detailed Experimental Protocols

Part A: Asymmetric Phase-Transfer Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol is adapted from the general procedure for the asymmetric alkylation of glycine imines using Cinchona alkaloid-derived catalysts.[5]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 2,6-Dichlorobenzyl bromide

  • (R)-O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide (or other suitable chiral phase-transfer catalyst)

  • Toluene, anhydrous

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.02 equiv.) in toluene (5 mL per mmol of glycine imine) at 0 °C, add 2,6-dichlorobenzyl bromide (1.2 equiv.).

  • Add a 50% aqueous solution of potassium hydroxide (5.0 equiv.) dropwise to the vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alkylated product.

Part B: Hydrolysis and N-Boc Protection

This protocol outlines the deprotection of the Schiff base and subsequent N-Boc protection.[6][7]

Materials:

  • Alkylated glycine imine from Part A

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified alkylated glycine imine (1.0 equiv.) in THF (10 mL per mmol).

  • Add 1N HCl (5.0 equiv.) and stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x volume of THF).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amino ester.

  • Dissolve the crude amino ester in dichloromethane (10 mL per mmol).

  • Add di-tert-butyl dicarbonate (1.2 equiv.) and stir the mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-Boc-2,6-dichlorophenylalanine tert-butyl ester can be further purified by silica gel column chromatography if necessary.

Data Presentation

The following table summarizes representative data for the asymmetric alkylation of glycine imines with substituted benzyl bromides using Cinchona alkaloid-derived catalysts, based on literature precedents.[5]

EntryAlkylating AgentCatalystYield (%)ee (%)
1Benzyl bromide(R)-Catalyst9596
24-Chlorobenzyl bromide(R)-Catalyst9297
32,6-Dichlorobenzyl bromide(R)-Catalyst~90 (expected)>95 (expected)
43,5-Dichlorobenzyl bromide(R)-Catalyst9993

Mechanism of Asymmetric Induction

The enantioselectivity of the reaction is governed by the chiral phase-transfer catalyst. The catalyst forms a tight ion pair with the glycine enolate in the organic phase. The bulky substituents on the catalyst effectively shield one face of the planar enolate, forcing the electrophile to approach from the less sterically hindered face.

Asymmetric Induction Mechanism cluster_0 Mechanism of Enantioselective Alkylation Enolate Glycine Enolate (planar) IonPair Chiral Ion Pair [Q*+ Enolate-] Enolate->IonPair forms Catalyst Chiral Catalyst (Q*+) Catalyst->IonPair with TransitionState Diastereomeric Transition State IonPair->TransitionState reacts with Electrophile 2,6-Dichlorobenzyl Bromide (E-X) Electrophile->TransitionState Product Enantioenriched Product TransitionState->Product yields

Figure 2: Simplified mechanism of asymmetric induction by the chiral phase-transfer catalyst.

Troubleshooting and Key Considerations

  • Catalyst Selection: The choice of the chiral catalyst is crucial for achieving high enantioselectivity. Both cinchonine and cinchonidine-derived catalysts are commercially available and generally provide opposite enantiomers of the product.[1][4]

  • Reaction Conditions: The reaction temperature, concentration, and stirring rate can significantly impact the yield and enantioselectivity. Maintaining a low temperature (0 °C or below) is often necessary to maximize enantiomeric excess. Vigorous stirring is essential to ensure efficient phase transfer.

  • Purity of Reagents: The use of high-purity reagents, particularly the alkylating agent and solvents, is critical to avoid side reactions and ensure reproducibility.

  • Hydrolysis Step: The hydrolysis of the Schiff base should be carefully monitored to avoid racemization of the product.

  • Purification: The purification of the final product may require careful column chromatography to remove any unreacted starting materials and byproducts.

References

  • O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Corey, E. J., & Lygo, B. (1997). A new, highly enantioselective and practical synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 119(51), 12539-12540.
  • Maruoka, K. Design of high-performance chiral phase-transfer catalysts with privileged structures. PMC. [Link]

  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519-6520.
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518-525. [Link]

  • Thieme Chemistry. (2025). PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. Science of Synthesis. [Link]

  • Chinchilla, R., Mazón, P., & Nájera, C. (2000). Asymmetric synthesis of a-amino acids using polymer-supported Cinchona alkaloid-derived ammonium salts as chiral phase-transfer catalysts. Tetrahedron: Asymmetry, 11(16), 3277-3281.
  • Kim, M. J., Jew, S. S., & Park, H. G. (2007). Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. European Journal of Organic Chemistry, 2007(15), 2490-2496. [Link]

  • Connon, S. J. (2008). Cinchona Alkaloid-Mediated Asymmetric Synthesis of Amino Acids and Aziridines. Spiral. [Link]

  • Synple Chem. Application Note – N-Boc protection. [Link]

  • Lygo, B., & Forman, G. S. (2005).
  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Organic Chemistry Portal. [Link]

  • Corey, E. J., & Bo, Y. (1997). Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions. PMC. [Link]

  • Bode, J. W. (2015). OC VI (HS 2015). Bode Research Group. [Link]

  • Lygo, B., & Forman, G. S. (2007).
  • Boumoud, B., & Giraud, A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(2), 143-146.
  • Deng, H., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1409. [Link]

Sources

Application Note: Enzymatic Resolution of 2,6-Dichloro-N-Boc-DL-phenylalanine Racemic Mixtures via Miniemulsion Dynamic Kinetic Resolution (DKR)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Rationale

The synthesis of highly modified, halogenated unnatural amino acids such as 2,6-dichloro-L-phenylalanine is critical for the development of sterically constrained peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). The bulky di-ortho chlorine substitution severely restricts the conformational flexibility of the phenyl ring, enhancing target binding affinity and proteolytic stability. The N-Boc protected derivative is the standard building block for solid-phase peptide synthesis (SPPS).

However, accessing the enantiopure L-isomer presents significant synthetic challenges. Traditional chemical resolutions using chiral auxiliaries suffer from a maximum theoretical yield of 50%, high E-factors, and tedious diastereomeric salt separations.

Causality in Biocatalyst Selection

Standard aminoacylases (e.g., Acylase I) require an N-acetyl group and fail to recognize the bulky N-Boc carbamate. Therefore, the carboxylate must be derivatized into an ethyl ester to provide a cleavable moiety. The industrial serine protease Alcalase (Subtilisin A) possesses a highly accommodating S1 binding pocket that readily accepts the bulky 2,6-dichlorophenyl moiety, enabling the highly enantioselective hydrolysis of the L-ethyl ester back to the free acid[1].

The Miniemulsion DKR Advantage

To bypass the 50% yield limit of standard Kinetic Resolution (KR), Dynamic Kinetic Resolution (DKR) couples the enzymatic hydrolysis of the L-ester with the continuous in situ racemization of the unreacted D-ester[2]. Because racemization agents (e.g., mild bases or Schiff-base catalysts) can denature free enzymes, a biphasic miniemulsion system is employed.

The miniemulsion acts as a nanoreactor: the organic droplets house the substrate and racemizing agent, while the aqueous continuous phase protects the Alcalase. This self-validating system enables substrate loadings up to 50% (w/v) and drives the theoretical yield to 100%[3].

Process Visualizations

Workflow A 2,6-Dichloro-N-Boc-DL-Phe (Racemic Free Acid) B Esterification (EtOH, Coupling) A->B C Miniemulsion DKR (Alcalase + Racemization Agent) B->C Racemic Ethyl Ester D Phase Separation (pH Swing Extraction) C->D Hydrolyzed L-Acid E 2,6-Dichloro-N-Boc-L-Phe (Enantiopure Free Acid) D->E >99% ee, >90% Yield

Fig 1. Chemoenzymatic workflow for the dynamic kinetic resolution of 2,6-dichloro-N-Boc-Phe.

Mechanism cluster_organic Organic Phase (Droplet) cluster_aqueous Aqueous Phase (Continuous) D_Ester D-Ethyl Ester Schiff Schiff Base Intermediate (In-situ Racemization) D_Ester->Schiff PLP / Base L_Ester L-Ethyl Ester L_Ester->Schiff PLP / Base Alcalase Alcalase (Subtilisin A) L_Ester->Alcalase Interface Transfer L_Acid L-Free Acid (Product) Alcalase->L_Acid Enantioselective Hydrolysis

Fig 2. Biphasic miniemulsion DKR mechanism separating enzymatic hydrolysis and racemization.

Experimental Protocols

Protocol A: Synthesis of Racemic 2,6-Dichloro-N-Boc-DL-Phe Ethyl Ester

Causality: Alcalase catalyzes the hydrolysis of ester bonds via a serine-protease catalytic triad. The free carboxylic acid is not a substrate; thus, ethyl esterification is mandatory to provide the cleavable leaving group.

  • Reagent Assembly: Dissolve 100 g (0.30 mol) of 2,6-dichloro-N-Boc-DL-phenylalanine in 500 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 equivalents of absolute ethanol, followed by 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

  • Coupling: Slowly add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) at 0 °C.

  • Reaction: Stir at room temperature for 12 hours. Filter the precipitated dicyclohexylurea (DCU) byproduct.

  • Purification: Wash the filtrate with 5% NaHCO₃, 1M HCl, and brine. Dry over MgSO₄, concentrate under vacuum, and verify the racemic ester via HPLC.

Protocol B: Alcalase-Catalyzed Miniemulsion DKR

Self-Validation Check: Enzymatic hydrolysis of the ethyl ester generates a free carboxylic acid, continuously lowering the pH. The reaction progress is self-validating and directly proportional to the volume of 1 M NaOH consumed by the pH-stat titrator. If base consumption stops prematurely, enzyme deactivation or substrate depletion has occurred.

  • Aqueous Phase Preparation: Prepare 500 mL of 100 mM sodium phosphate buffer (pH 7.5). Add 1.0% (w/v) Tween-80 surfactant to stabilize the miniemulsion.

  • Organic Phase Preparation: Dissolve 50 g of the racemic ethyl ester (from Protocol A) and 5 mol% of pyridoxal 5-phosphate (PLP) or DBU (racemization agent) in 50 mL of toluene.

  • Emulsification: Slowly inject the organic phase into the aqueous phase under high-shear homogenization (10,000 rpm) for 5 minutes to form a stable nanoreactor miniemulsion.

  • Biocatalysis: Transfer the emulsion to a jacketed reactor set to 40 °C. Add 5.0 mL of Alcalase 2.4 L (Novozymes).

  • pH-Stat Monitoring: Maintain the reaction at pH 7.5 using an automated pH-stat titrator dispensing 1 M NaOH. Allow the reaction to proceed for 24 hours until base consumption ceases, indicating 100% theoretical conversion.

Protocol C: Downstream Processing and Isolation

Causality: The pH-swing extraction exploits the drastic solubility difference between the highly polar L-free acid (product) and any trace hydrophobic D-ester (unreacted impurity).

  • Quenching: Cool the reactor to 4 °C and adjust the pH to 9.0 using 1 M NaOH to fully deprotonate the product.

  • Organic Wash: Extract the emulsion with ethyl acetate (3 × 200 mL). Discard the organic layer (removes toluene, surfactant, and trace unreacted D-ester).

  • Product Precipitation: Carefully acidify the aqueous layer to pH 2.5 using 2 M HCl. The 2,6-dichloro-N-Boc-L-phenylalanine will precipitate as a white solid.

  • Recovery: Extract the acidified aqueous layer with fresh ethyl acetate (3 × 200 mL). Dry the combined organic layers over MgSO₄ and concentrate under vacuum.

  • Validation: Confirm enantiomeric excess (>99% ee) via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/TFA 80:20:0.1).

Quantitative Data Presentation

Table 1: Comparison of Resolution Strategies for 2,6-Dichloro-N-Boc-Phe

ParameterStandard Kinetic Resolution (KR)Miniemulsion DKR
Max Theoretical Yield 50%100%
Typical Isolated Yield 42 - 45%> 92%
Enantiomeric Excess (ee) > 99%> 99%
Max Substrate Loading 50 g/L500 g/L
Reaction Time 12 - 16 hours24 hours
E-factor (Waste/Product) > 50< 10
Racemization Requirement Separate ex-situ chemical stepContinuous in situ

References

  • Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis Organic Process Research & Development (ACS Publications) 3

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds Chemical Society Reviews (Royal Society of Chemistry) 1

  • A Continuous-Flow Cascade Reactor System for Subtilisin A-Catalyzed Dynamic Kinetic Resolution of N-tert-Butyloxycarbonylphenylalanine Ethyl Thioester with Benzylamine MTMT / 2

Sources

Troubleshooting & Optimization

preventing racemization during 2,6-dichloro-n-boc-dl-phenylalanine peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a significant challenge in solid-phase peptide synthesis (SPPS): the prevention of racemization during the coupling of sterically hindered and electronically modified amino acids, specifically focusing on 2,6-Dichloro-N-Boc-phenylalanine. This particular residue presents a "perfect storm" for loss of stereochemical integrity due to the combined effects of steric bulk from the ortho-chloro substituents and the increased acidity of the α-proton, a direct consequence of the electron-withdrawing nature of the chlorine atoms.

The presence of even minor diastereomeric impurities can drastically alter a peptide's biological activity, making racemization control a critical parameter for therapeutic peptide development.[1] This document provides a comprehensive troubleshooting guide, detailed protocols, and the underlying chemical principles to empower researchers to maintain enantiomeric purity in these challenging coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process by which a pure, single enantiomer (typically the L-amino acid) is converted into a mixture of both L- and D-enantiomers.[2] In peptide synthesis, this leads to the formation of diastereomeric peptides, which often have different biological properties and are difficult to separate from the desired product.[1][2]

Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?

A2: The dominant mechanism for N-alkoxycarbonyl-protected amino acids (like Boc- and Fmoc- a.a.) proceeds through a 5(4H)-oxazolone intermediate.[2][3] After the carboxylic acid is activated by a coupling reagent, it can cyclize to form this oxazolone. The α-proton of the oxazolone is significantly more acidic than that of the starting amino acid and can be removed by a base. This results in an achiral enolate intermediate, which can be re-protonated or attacked by the incoming amine from either face, leading to a mixture of L and D products.[2][4]

Q3: Why is 2,6-Dichloro-N-Boc-phenylalanine exceptionally prone to racemization?

A3: This residue's high susceptibility is due to two main factors:

  • Electronic Effects: The two chlorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect is relayed through the aromatic ring to the α-carbon, increasing the acidity of the α-proton in the oxazolone intermediate. This makes the proton easier to abstract by even weak bases present in the reaction, accelerating racemization.

  • Steric Hindrance: The ortho-chlorine atoms create significant steric bulk, which can slow down the desired intermolecular coupling reaction with the amine.[5] This prolonged reaction time increases the lifespan of the activated amino acid, providing a larger window of opportunity for it to cyclize to the oxazolone and subsequently racemize.[6]

Q4: How do racemization-suppressing additives like Oxyma or HOAt work?

A4: When using carbodiimide coupling reagents (e.g., DIC, DCC), a highly reactive O-acylisourea intermediate is formed.[7] This intermediate is very prone to forming the oxazolone.[7] Additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt) are nucleophiles that rapidly trap this unstable intermediate to form a more stable, yet still reactive, active ester.[1][8][9] This new active ester is less prone to cyclizing into the oxazolone, thereby channeling the reaction towards the desired peptide bond formation and away from the racemization pathway.[2][8][9] Oxyma and HOAt are generally considered more effective than the classic additive, 1-hydroxybenzotriazole (HOBt).[10][11]

Troubleshooting Guide: High Diastereomer Formation

If you have identified significant levels of the undesired diastereomer in your peptide product, use this guide to diagnose and resolve the issue.

Problem: High Racemization Detected
Potential Cause 1: Inappropriate Coupling Reagent Selection
  • Underlying Principle: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used without an additive, are known to cause significant racemization.[1][7] Onium salts (aminium/uronium or phosphonium) are generally more effective for difficult couplings and are formulated to be "low-racemization" because they form active esters in situ.[9][12]

  • Recommended Solution:

    • NEVER use a carbodiimide reagent alone. Always pair it with a high-performance racemization suppressant such as Oxyma or HOAt.[1][12]

    • For a sterically hindered and electronically deactivated residue like 2,6-dichlorophenylalanine, switch to a more potent onium salt. Reagents like HATU, HCTU, or COMU are highly recommended as they are designed for efficient coupling with minimal racemization.[12][13][14]

Potential Cause 2: Suboptimal Base Choice & Concentration
  • Underlying Principle: The base used during coupling plays a critical role. Strong, non-sterically hindered bases such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can directly abstract the acidic α-proton from the oxazolone intermediate, promoting racemization.[6][12]

  • Recommended Solution:

    • Replace strong bases like DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-Collidine are excellent choices that minimize the risk of α-proton abstraction.[6][12]

    • Use the minimum amount of base necessary for the reaction to proceed. Typically, 2 equivalents relative to the amino acid are sufficient for onium salt activations.

Potential Cause 3: Unfavorable Reaction Conditions (Temperature & Solvent)
  • Underlying Principle: Reaction kinetics for both peptide coupling and racemization are temperature-dependent. Higher temperatures accelerate both processes, but often increase the rate of racemization disproportionately.[6][15] Additionally, polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates involved in the racemization pathway, increasing its rate.[15]

  • Recommended Solution:

    • Perform the coupling reaction at a lower temperature. For highly sensitive residues, conducting the coupling at 0°C is a standard practice to suppress epimerization.[12][15]

    • If solubility allows, consider using a less polar solvent or a solvent mixture. While DMF is common, solvents like N-methylpyrrolidone (NMP) may offer better solvation for complex sequences, and for solution-phase chemistry, Dichloromethane (DCM) or Tetrahydrofuran (THF) are less polar options.[13][15]

Potential Cause 4: Prolonged Pre-activation Time
  • Underlying Principle: The "pre-activation" step, where the amino acid and coupling reagent are mixed before adding to the resin-bound amine, generates the highly reactive species. The longer this species exists before it can react with the amine, the more time it has to undergo side reactions, including oxazolone formation.[2]

  • Recommended Solution:

    • Minimize the pre-activation time to 1-5 minutes.[1]

    • Alternatively, employ an in-situ activation protocol where the amino acid, coupling reagent, and base are added to the resin simultaneously or in very quick succession.

Visualization of Key Processes
Racemization Mechanism via Oxazolone

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling BocAA Boc-AA-OH Activated Boc-AA-O-X (Activated Ester) BocAA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization Peptide Peptide (L-L Diastereomer) Activated->Peptide + H₂N-Peptide (Desired Path) Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Enolate->Peptide + H₂N-Peptide Diastereomer Diastereomer (D-L) Enolate->Diastereomer + H₂N-Peptide

Caption: Primary mechanism of racemization via a 5(4H)-oxazolone intermediate.

Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected reagent_check What is your coupling system? start->reagent_check base_check What base are you using? reagent_check->base_check Using Onium Salt or DIC/Additive reagent_sol Solution: Use DIC/Oxyma or switch to HATU/HCTU/COMU. reagent_check->reagent_sol Carbodiimide alone temp_check What is the reaction temperature? base_check->temp_check NMM / Collidine base_sol Solution: Switch to a weaker/hindered base like NMM or Collidine. base_check->base_sol DIPEA / TEA temp_sol Solution: Lower coupling temperature to 0°C. temp_check->temp_sol Room Temp or Higher end_node Re-analyze Product temp_check->end_node 0°C reagent_sol->base_check base_sol->temp_check temp_sol->end_node

Caption: Decision workflow for troubleshooting and minimizing racemization.

Experimental Protocols

Protocol 1: Recommended Coupling Using DIC/Oxyma

This protocol is a robust starting point for minimizing racemization with sterically hindered amino acids while using a cost-effective carbodiimide-based method.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).[12]

  • Washing: Thoroughly wash the resin with DMF (at least 7 times) to ensure complete removal of piperidine.[12]

  • Amino Acid Activation & Coupling:

    • In a separate reaction vessel, dissolve 2,6-Dichloro-N-Boc-phenylalanine (4 eq.), OxymaPure (4 eq.), and 2,4,6-Collidine (5 eq.) in a minimal amount of DMF.

    • Add Diisopropylcarbodiimide (DIC) (4 eq.) to the solution.

    • Immediately add the activation mixture to the deprotected resin.

  • Reaction: Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and react for an additional 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), a second coupling may be required.

Protocol 2: High-Efficiency Coupling Using HATU

For extremely challenging couplings where Protocol 1 may be insufficient, the use of a potent uronium salt like HATU is recommended.

  • Resin Preparation & Washing: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve 2,6-Dichloro-N-Boc-phenylalanine (4 eq.), HATU (3.9 eq.), and 2,4,6-Collidine (8 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.[13]

    • Add the activated amino acid solution to the resin.[13]

  • Reaction: Agitate the reaction at room temperature for 2 hours. For maximum racemization suppression, perform the reaction at 0°C for 4 hours.

  • Washing & Monitoring: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Quantification of Racemization by Chiral HPLC

This protocol allows for the precise determination of the D/L ratio for a specific amino acid residue after cleavage.

  • Peptide Cleavage: Cleave the synthesized dipeptide (e.g., Boc-Gly-[2,6-Cl₂-Phe]-Resin) from the resin using an appropriate cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O).

  • Total Hydrolysis: Lyophilize the crude peptide. Hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: Dry the hydrolysate completely to remove HCl. Re-dissolve the amino acid mixture in a suitable buffer (e.g., 0.1 M HCl).[1]

  • Chiral HPLC Analysis: Inject the sample onto a suitable chiral HPLC column (e.g., a Crownpak CR(+) or similar). Separate the D- and L-enantiomers of 2,6-dichlorophenylalanine using an appropriate isocratic mobile phase (e.g., perchloric acid solution pH 1.0-2.0, with methanol as a potential modifier, consult column manufacturer's guidelines).

  • Quantification: Integrate the peak areas for the D- and L-enantiomers. The percentage of racemization is calculated as: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100.

Data Summary

The choice of coupling reagents, additives, and base has a profound impact on stereochemical retention. The following table provides a qualitative summary of the expected racemization levels for a sensitive amino acid coupling under various conditions.

Coupling ReagentAdditiveBaseExpected RacemizationRationale
DICNoneDIPEAVery HighForms highly reactive O-acylisourea; strong base promotes proton abstraction.[1][7][12]
DICHOBtDIPEAModerateHOBt traps the O-acylisourea, but is less effective than newer additives.[2][10]
DICOxyma DIPEALow to ModerateOxyma is highly effective, but the strong base remains a risk factor.[1][11]
DICOxyma Collidine Very Low Optimal carbodiimide system: effective additive and non-abstracting base. [6][12]
HBTU(Internal HOBt)DIPEALow to ModerateEfficient coupling, but the required strong base can still cause some racemization.[12]
HATU (Internal HOAt)Collidine Extremely Low Gold standard: highly reactive reagent with a non-abstracting base minimizes reaction time and side reactions. [13][16]
References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Watson-Crick. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Akther, T., et al. (2019). Oxyma-based phosphates for racemization-free peptide segment couplings. PMC. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • Ummi, N. A., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Li, W., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Mcleod, D. D., et al. (2020). Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamization. ACS Publications. Retrieved from [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]

  • Unknown. (n.d.). 3.8 Uronium/Guanidinium Salts. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mondal, P., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Retrieved from [Link]

  • Carpino, L. A., et al. (2000). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Wang, P., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage & Deprotection for Peptides Containing 2,6-Dichloro-N-Boc-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic bottlenecks encountered when working with 2,6-dichloro-N-Boc-DL-phenylalanine . This specific amino acid introduces a challenging triad of variables into solid-phase peptide synthesis (SPPS): extreme steric hindrance from ortho-substituted halogens, altered electronic stability, and racemic complexity.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield cleavage and deprotection.

Section 1: Troubleshooting FAQs

Q1: Why am I consistently seeing a +100 Da mass adduct on my mass spectrometer after final resin cleavage? Cause: A +100 Da mass difference is the classic signature of an uncleaved tert-butoxycarbonyl (Boc) group[1]. In the case of 2,6-dichloro-phenylalanine, the two bulky chlorine atoms are positioned ortho to the sidechain attachment. In three-dimensional space, this locks the sidechain conformation over the peptide backbone, creating a massive steric shield. This shield physically blocks trifluoroacetic acid (TFA) from efficiently protonating the carbamate oxygen—the mandatory first step required to form the tert-butyl cation intermediate[2]. Solution: Standard 15-minute deprotection cycles are kinetically insufficient for this residue. You must extend the Boc deprotection time to 45–60 minutes and ensure vigorous agitation[3].

Q2: My HPLC chromatogram shows twin peaks with identical masses. Is my peptide degrading or aggregating during the cleavage step? Cause: Neither. The amino acid used is 2,6-dichloro-N-Boc-DL -phenylalanine. The "DL" designation indicates a racemic mixture of D- and L-enantiomers. When a racemic building block is incorporated into a chiral peptide chain, it generates two distinct diastereomers. Because diastereomers possess different physicochemical properties and hydrophobicities, they will naturally resolve into two separate peaks on a reversed-phase HPLC column. Solution: This is an expected chemical outcome, not a synthesis failure. If a single stereoisomer is required for your downstream biological assay, you must perform preparative chiral chromatography to isolate the desired epimer.

Q3: My laboratory cannot use anhydrous HF due to safety regulations. What is the best alternative for cleaving this hindered peptide from a Boc-compatible resin? Cause: Anhydrous HF is the traditional gold standard for Boc-SPPS final cleavage[4], but its extreme toxicity and volatility require specialized Kel-F vacuum lines. Solution: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly effective, safer alternative that operates via a push-pull Lewis acid mechanism. TMSOTf strongly coordinates with the ester/amide linkage anchoring the peptide to the resin, facilitating cleavage without the need for HF gas. See Protocol 2 below for the exact methodology.

Q4: Are the chlorine atoms on the phenyl ring susceptible to dehalogenation during extended acid cleavage? Cause: Brominated or iodinated aromatic rings are highly susceptible to reduction (dehalogenation) in the presence of strong acids and silane scavengers. However, aryl chlorides are significantly more stable due to the stronger carbon-chlorine bond. Solution: Dechlorination is exceptionally rare for this residue. However, to ensure absolute stability during the extended cleavage times required for hindered peptides, avoid using aggressive silane scavengers (like TIPS) for prolonged periods. Utilize m-cresol or p-cresol as your primary carbocation scavengers[4].

Section 2: Quantitative Data Summaries

Table 1: Comparison of Cleavage Cocktails for Hindered Boc-Peptides
Cocktail TypeCompositionMechanism & CausalitySuitability for 2,6-diCl-Phe
Standard HF HF / p-cresol (9:1)Strong acidolysis; p-cresol scavenges t-butyl cations[4].High. Standard method, but requires 60+ min due to steric bulk.
Low-High HF HF / DMS / p-cresolTwo-stage cleavage to prevent alkylation of sensitive residues.Moderate. DMS reduces side reactions but lowers cleavage kinetics.
TMSOTf TMSOTf / TFA / m-cresolLewis acid-mediated push-pull cleavage.High. Safer alternative to HF; highly effective for hindered resins.
Table 2: Impact of Steric Hindrance on Boc Deprotection Kinetics
Amino Acid ResidueStructural CharacteristicStandard TFA Time (50% in DCM)Optimized TFA TimeExpected Deprotection Yield
Boc-L-PhenylalanineUnhindered15 - 25 min[3]N/A>99%
Boc-2,6-dichloro-DL-PheExtreme ortho-steric bulk15 - 25 min45 - 60 min[3]95 - 98%

Section 3: Experimental Protocols

Protocol 1: Optimized Boc Deprotection for Sterically Hindered Residues

Causality: This protocol extends the acidolysis timeframe to overcome the high activation energy barrier caused by the 2,6-dichloro steric shield[2].

  • Resin Preparation: Transfer the peptide-resin to a sintered glass reaction vessel.

  • Pre-wash: Wash the resin with 50% (v/v) TFA in Dichloromethane (DCM) for 5 minutes to saturate the resin matrix[3]. Drain completely.

  • Extended Deprotection: Add a fresh solution of 50% (v/v) TFA in DCM. Agitate continuously at room temperature for 45 to 60 minutes.

  • Washing: Drain the reaction vessel. Wash the resin thoroughly: 3x with DCM, 2x with Methanol (MeOH), and 3x with DCM to extract residual TFA[4].

  • Self-Validation Step (Kaiser Test): Remove a few resin beads and perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of free primary amines, validating complete Boc removal. If the beads remain yellow, repeat step 3.

Protocol 2: TMSOTf-Mediated Final Cleavage (HF Alternative)

Causality: TMSOTf acts as a hard Lewis acid, bypassing the need for HF by coordinating directly with the oxygen atoms of the resin linker and protecting groups, driving cleavage via a highly reactive intermediate.

  • Preparation: Place 1 g of thoroughly dried peptide-resin in a round-bottom flask equipped with a magnetic stirring bar.

  • Cocktail Assembly: In a separate vial, prepare the cleavage cocktail: 1.95 mL TMSOTf, 6.90 mL TFA, and 1.2 mL m-cresol. Cool this mixture to 0 °C in an ice bath.

  • Cleavage Reaction: Cool the resin flask to 0 °C. Add the chilled cleavage cocktail to the resin. Maintain the temperature at 0 °C with constant mixing for exactly 2 hours to ensure complete detachment of the hindered peptide.

  • Filtration: Remove the depleted resin by filtration under reduced pressure using a fritted funnel. Wash the resin twice with clean TFA and combine all filtrates.

  • Self-Validation Step (Ether Precipitation & MS): Add the combined filtrate drop-wise into an 8-10 fold volume of ice-cold diethyl ether. The immediate formation of a white precipitate validates successful cleavage from the resin[1]. Centrifuge, decant the ether, and analyze the dissolved pellet via LC-MS to confirm the target mass and absence of +100 Da Boc adducts.

Section 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Analyze Cleavage Output (2,6-diCl-Phe Peptide) CheckHPLC HPLC/MS Analysis: Identify Primary Issue Start->CheckHPLC Isomer Multiple Peaks (Same Mass) CheckHPLC->Isomer LowYield Mass +100 Da (Incomplete Boc) CheckHPLC->LowYield DLNature Expected for DL-Amino Acid. Perform Chiral Separation. Isomer->DLNature Steric Steric Shielding by 2,6-Dichloro Groups LowYield->Steric OptBoc Optimize Deprotection: Extend TFA Time to 60 min Steric->OptBoc OptCleavage Optimize Final Cleavage: Use TMSOTf/TFA Protocol Steric->OptCleavage

Caption: Logical troubleshooting workflow for resolving incomplete cleavage and diastereomeric mixtures.

Section 5: References

  • Boc Solid Phase Peptide Synthesis | ChemPep |3

  • Boc Resin Cleavage Protocol | Sigma-Aldrich | 4

  • Role of BOC protecting group in phenylalanine derivatives | BenchChem | 2

  • Technical Support Center: Purification of Pe-Boc-Histidine Peptides | BenchChem |1

Sources

Validation & Comparative

Comparative Guide: Boc vs. Fmoc Strategies for 2,6-Dichloro-DL-Phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

The incorporation of halogenated, sterically hindered unnatural amino acids like 2,6-dichlorophenylalanine is a cornerstone strategy in modern peptide drug development. The bulky, electron-withdrawing ortho-chlorine atoms restrict the χ1​ and χ2​ dihedral angles, locking the phenyl ring perpendicular to the peptide backbone. This conformational rigidity dramatically enhances receptor binding affinity and provides near-total resistance to proteolytic degradation[1].

However, this structural advantage introduces severe synthetic bottlenecks. The massive steric shield surrounding the α -carbon complicates both coupling and deprotection steps. When synthesizing peptides containing a racemic mixture (DL) of this residue, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups dictates the kinetic success of the synthesis, the required activation energy, and the ultimate purity of the diastereomeric products[2].

Mechanistic & Steric Analysis: The Causality of Inefficiency

As an application scientist, it is critical to understand why standard coupling protocols fail with 2,6-dichlorophenylalanine, rather than just knowing how to adjust them.

The Fmoc Steric Clash

The Fmoc group is a massive, planar, hydrophobic fluorenyl system. When attached to the α -amine of 2,6-dichloro-DL-phenylalanine, the steric clash between the fluorenyl ring and the ortho-chlorines forces the molecule into a highly strained, congested conformation.

  • Coupling: The carbonyl carbon is physically shielded from nucleophilic attack by the resin-bound peptide's N-terminus. Standard carbodiimides (DIC/DCC) are insufficient; highly reactive uronium/aminium salts (e.g., HATU) are mandatory to drive the reaction forward[3].

  • Deprotection: Fmoc removal requires a secondary amine (piperidine) to abstract the acidic proton on the fluorenyl ring[4]. The 2,6-dichloro substitution creates a hydrophobic umbrella that drastically slows the diffusion and attack of piperidine, often necessitating extended or heated deprotection cycles.

The Boc Advantage in Hindered Scenarios

The Boc group is significantly more compact. The tert-butyl moiety introduces less steric bulk around the transition state during acylation.

  • Coupling: Because the N- α protecting group is smaller, the activation energy required for the incoming nucleophile to attack the activated ester is lower compared to the Fmoc derivative.

  • Deprotection: Boc deprotection relies on acidolysis via Trifluoroacetic Acid (TFA)[2]. The attacking species is a proton (H+), which is completely unhindered by the bulky chlorine atoms, resulting in rapid and quantitative deprotection regardless of the side-chain bulk.

Steric AA 2,6-Dichloro-DL-Phe Highly Hindered Core Boc Boc Protection Compact Radius Rapid Acidolysis AA->Boc N-alpha Fmoc Fmoc Protection Bulky Fluorenyl Slow Base Abstraction AA->Fmoc N-alpha Act1 Standard Activation (DIC/Oxyma) Boc->Act1 Kinetically Favorable Act2 Strong Activation (HATU/HOAt/DIPEA) Fmoc->Act2 Mandatory for Yield

Fig 1. Steric impact of protecting groups on activation requirements.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics when coupling the DL-racemate of 2,6-dichlorophenylalanine onto a standard unhindered resin-bound amine (e.g., Glycine). Because a DL-mixture is used, coupling to a chiral L-peptide will result in two diastereomers. The extreme steric hindrance often leads to kinetic resolution , where one enantiomer couples significantly faster than the other.

ParameterBoc-2,6-diCl-DL-Phe-OHFmoc-2,6-diCl-DL-Phe-OH
Optimal Activator DIC / Oxyma PureHATU / HOAt / DIPEA[3]
Equivalents Req. 3.0 eq4.0 - 5.0 eq
Coupling Time 60 mins (Single coupling)120 mins (Double coupling required)
Deprotection Reagent 100% TFA20% Piperidine in DMF[4]
Deprotection Time 2 x 5 mins (Rapid)3 x 10 mins (Sluggish)
Cleavage Reagent Anhydrous HF or TFMSA[2]TFA / TIS / H2O (95:2.5:2.5)[5]
Diastereomer Ratio ~55:45 (Moderate kinetic bias)~70:30 (Strong kinetic bias due to bulk)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate self-validating checkpoints (Kaiser tests) to prevent deletion sequences.

Protocol A: Fmoc-2,6-dichloro-DL-Phe-OH Coupling Workflow

Due to the extreme steric bulk, this protocol utilizes HATU, which generates a highly reactive 7-azabenzotriazole active ester[1].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 5 mins, drain, and repeat for 15 mins. Wash thoroughly with DMF (5x)[5].

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2,6-diCl-DL-Phe-OH and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 1 minute to pre-activate.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (Alternatively, apply microwave irradiation at 75°C for 15 mins).

  • Wash & Validate: Drain and wash with DMF (3x). Perform a Kaiser test. If the resin beads are blue (indicating unreacted amines), proceed to step 6.

  • Double Coupling (Critical): Repeat steps 3 and 4 using fresh reagents to force the reaction to completion.

  • Capping: Treat resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 mins to cap any unreacted amines, preventing deletion sequences.

Protocol B: Boc-2,6-dichloro-DL-Phe-OH Coupling Workflow

This protocol leverages the smaller steric radius of the Boc group, allowing for standard carbodiimide chemistry.

  • Resin Preparation: Swell 0.1 mmol of MBHA resin in DCM for 30 minutes.

  • Boc Deprotection: Treat resin with 100% TFA for 2 mins, drain, and repeat for 5 mins[2]. Wash with DCM (3x) and DMF (3x).

  • In Situ Neutralization & Activation: Dissolve 0.3 mmol (3 eq) of Boc-2,6-diCl-DL-Phe-OH and 0.3 mmol (3 eq) of Oxyma Pure in DMF. Add 0.3 mmol (3 eq) of DIC.

  • Coupling: Add the mixture to the resin. Add 0.4 mmol of DIPEA to neutralize the TFA salts in situ. Agitate for 60 minutes.

  • Wash & Validate: Wash with DMF (3x) and DCM (3x). Perform a Kaiser test. The beads should be colorless/yellow.

  • Cleavage Warning: Final cleavage requires specialized Teflon apparatus using anhydrous Hydrofluoric Acid (HF) and scavengers (p-cresol)[2].

Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Start Resin-Bound Amine Boc_Couple Coupling Boc-2,6-diCl-DL-Phe-OH DIC / Oxyma (1 hr) Start->Boc_Couple Fmoc_Couple Coupling Fmoc-2,6-diCl-DL-Phe-OH HATU / DIPEA (2 hr x2) Start->Fmoc_Couple Boc_Deprotect Deprotection 100% TFA (Rapid) Boc_Couple->Boc_Deprotect Boc_Cleave Global Cleavage Anhydrous HF Boc_Deprotect->Boc_Cleave Fmoc_Deprotect Deprotection 20% Piperidine (Extended) Fmoc_Couple->Fmoc_Deprotect Fmoc_Cleave Global Cleavage TFA Cocktail Fmoc_Deprotect->Fmoc_Cleave

Fig 2. Divergent orthogonal workflows for Boc vs Fmoc SPPS.

Summary & Recommendations

When synthesizing peptides containing 2,6-dichloro-DL-phenylalanine:

  • Choose the Fmoc strategy if your laboratory lacks the specialized, highly toxic HF cleavage apparatus required for Boc chemistry[2]. However, you must compensate for the extreme steric hindrance by utilizing strong uronium coupling reagents (HATU/COMU), performing double couplings, and extending deprotection times. Be prepared to separate a skewed ratio of diastereomers via RP-HPLC.

  • Choose the Boc strategy if you are synthesizing long, highly aggregative sequences or if you require faster coupling kinetics at the hindered site. The smaller steric radius of the Boc group significantly eases the acylation transition state, though the final HF cleavage remains a logistical hurdle[5].

References

  • National Institutes of Health (NIH). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". PMC. URL:[Link]

  • MDPI. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine". Pharmaceuticals. URL:[Link]

Sources

A Comparative Guide to the Analytical Validation of 2,6-Dichloro-N-Boc-DL-phenylalanine Purity by LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. The compound 2,6-dichloro-N-Boc-DL-phenylalanine, a protected amino acid derivative, serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its purity, particularly its enantiomeric and chemical purity, directly impacts the safety and efficacy of the final drug product.

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analytical validation of 2,6-dichloro-N-Boc-DL-phenylalanine purity. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against viable alternatives, supported by experimental data and authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Part 1: The Primary Method: LC-MS for Purity Validation

LC-MS is a powerhouse analytical technique renowned for its high sensitivity and specificity, making it an indispensable tool in pharmaceutical analysis.[5] It couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[6][7] For a molecule like 2,6-dichloro-N-Boc-DL-phenylalanine, this dual capability allows for the separation of the main compound from potential process impurities and degradation products, while the mass spectrometer provides confident identification and quantification based on its mass-to-charge ratio.[8]

The "Why": Causality in Method Development

The selection of each parameter in an LC-MS method is a deliberate choice driven by the physicochemical properties of the analyte.

  • Chromatography Mode: Reversed-phase liquid chromatography (RPLC) is the logical starting point. The tert-butyloxycarbonyl (Boc) protecting group and the dichlorinated phenyl ring impart significant hydrophobicity to the molecule, making it well-suited for retention on a nonpolar stationary phase like C18.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is used. The gradient elution is necessary to ensure that impurities with a wide range of polarities can be eluted and resolved effectively. The addition of a small amount of acid, typically formic acid, serves a dual purpose: it protonates the carboxylic acid group of the phenylalanine derivative, leading to better peak shape, and it aids in the electrospray ionization (ESI) process by providing a source of protons, enhancing the MS signal.

  • Mass Spectrometry Detection: ESI in positive ion mode is chosen because the acidic mobile phase facilitates the formation of protonated molecules ([M+H]^+). The mass spectrometer can be operated in full scan mode to identify all present ions or in selected ion monitoring (SIM) mode for targeted quantification of the main compound and known impurities, offering enhanced sensitivity.

Experimental Workflow: LC-MS Purity Determination

The following diagram outlines the logical flow of the analytical procedure, from sample preparation to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Accurately weigh sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter hplc HPLC Separation (C18 Column, Gradient Elution) filter->hplc Inject into LC-MS esi Ionization (Electrospray, Positive Mode) hplc->esi ms Mass Analysis (e.g., Quadrupole or TOF) esi->ms detector Detection ms->detector integrate Peak Integration detector->integrate Acquire Data calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for the LC-MS purity analysis of a pharmaceutical intermediate.

Detailed Experimental Protocol: LC-MS Method

Objective: To determine the purity of 2,6-dichloro-N-Boc-DL-phenylalanine by assessing the main component and detecting any related impurities.

1. Materials & Reagents:

  • 2,6-dichloro-N-Boc-DL-phenylalanine reference standard and test sample.

  • HPLC-grade acetonitrile (ACN), methanol, and water.

  • Formic acid (FA), LC-MS grade.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

2. Chromatographic Conditions:

  • Instrument: HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Scan Range: m/z 100-800.

4. Sample Preparation:

  • Prepare a stock solution of the reference standard and test sample at 1.0 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 50 µg/mL using the diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Validation Parameters: A Self-Validating System

The validation of this analytical procedure must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11] Each parameter serves to build confidence in the method's reliability.

Specificity/Selectivity Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[3][12][13] For this method, specificity is demonstrated by injecting a blank (diluent), the reference standard, and the sample solution. The resulting chromatograms should show no interfering peaks at the retention time of 2,6-dichloro-N-Boc-DL-phenylalanine in the blank. The high selectivity of the mass spectrometer, which filters by mass-to-charge ratio, provides an inherent degree of specificity.[8][14]

Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[12][13] This is assessed by preparing a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

Concentration (µg/mL)Peak Area (Arbitrary Units)
5 (LOQ)18,540
2595,110
50192,350
75288,960
100385,200
Result: The plot of Peak Area vs. Concentration should yield a correlation coefficient (R²) of ≥ 0.998.

Accuracy Accuracy is the closeness of the test results to the true value.[3][15] It is typically determined by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix. For a drug substance, accuracy is often inferred from the linearity data and precision. Alternatively, it can be assessed by analyzing a sample of known purity.

Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
25.024.698.4%
50.050.8101.6%
75.074.198.8%
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.

Precision Precision reflects the closeness of agreement among a series of measurements.[13][15] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analyzing a minimum of six replicate injections of the same sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Assessing the method's variability across different days, analysts, or instruments.

Precision LevelReplicatePeak Area% RSD
Repeatability1-6(Data)≤ 1.0%
Intermediate PrecisionDay 1 vs. Day 2(Data)≤ 2.0%
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not exceed established limits (typically ≤ 2.0% for a drug substance assay).[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10] These are typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.

  • LOD: ~1.5 µg/mL (S/N ≥ 3)

  • LOQ: ~5.0 µg/mL (S/N ≥ 10, with acceptable precision and accuracy)

Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.

  • Variations to Test:

    • Flow Rate (± 0.02 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic) Acceptance Criteria: The system suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits, and the purity result should not be significantly affected.

Part 2: Comparative Analysis with Alternative Methods

While LC-MS is a powerful tool, it is not the only option. The choice of analytical method depends on the specific question being asked (e.g., chemical purity vs. enantiomeric purity) and available resources.

Alternative 1: Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of one of its signals to the integral of a certified internal standard.[16][17] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[16]

  • Strengths:

    • Primary Method: Does not require a reference standard of the analyte itself for quantification, providing an absolute purity value.[18]

    • Structural Information: Provides comprehensive structural information, aiding in the identification of unknown impurities.

    • High Precision: Can achieve excellent precision without the need for a calibration curve.[16]

  • Weaknesses:

    • Lower Sensitivity: Significantly less sensitive than LC-MS, making it unsuitable for trace impurity analysis.

    • Signal Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals, complicating quantification.[19]

    • Chiral Analysis: Requires the use of chiral shift reagents to resolve enantiomers, which can be complex.[18]

Alternative 2: Chiral Supercritical Fluid Chromatography (SFC)

Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[20][21] For chiral separations, it is coupled with a chiral stationary phase (CSP).[21][22] The low viscosity and high diffusivity of supercritical CO₂ allow for very fast and efficient separations.[22]

  • Strengths:

    • High Speed: Separations are often 5-10 times faster than traditional HPLC.[22]

    • Green Chemistry: Drastically reduces the consumption of organic solvents.[20]

    • Excellent Resolution: Often provides superior resolution for chiral compounds compared to HPLC.[22]

  • Weaknesses:

    • Specialized Equipment: Requires a dedicated SFC system.

    • Solubility Issues: Highly polar compounds may have limited solubility in the CO₂-based mobile phase.

    • Less Versatile for General Purity: While exceptional for chiral analysis, it may not be the first choice for a general impurity profile unless coupled with MS.

Alternative 3: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: This is the most established method for determining enantiomeric purity.[23] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[23]

  • Strengths:

    • Robust and Widely Available: The technology is mature, and a vast array of CSPs are commercially available.[23]

    • Established Methodologies: Numerous validated methods exist for a wide range of compounds.

  • Weaknesses:

    • Longer Runtimes: Analysis times are typically longer than SFC.[23]

    • Solvent Consumption: Uses significantly more organic solvent than SFC.

    • No Mass Information: UV detection does not provide mass information, making peak identification reliant solely on retention time comparison with standards.

Comparative Summary
ParameterLC-MS (Achiral)qNMRChiral SFC-MSChiral HPLC-UV
Primary Application Chemical Purity, Impurity IDAbsolute Purity, Structure ElucidationEnantiomeric Purity, High-ThroughputEnantiomeric Purity (Gold Standard)
Sensitivity Very HighLowHighModerate
Specificity High (Mass-based)Moderate (Structure-based)Very High (Chiral + Mass)High (Chiral Separation)
Analysis Speed ModerateSlow (incl. prep)Very FastSlow
Quantitative Approach External Standard (Linearity)Primary (Internal Standard)External Standard (Linearity)External Standard (Linearity)
Solvent Consumption ModerateLowVery LowHigh
Key Advantage Universal impurity detection with high sensitivity.Provides absolute purity without a specific reference standard.Unmatched speed for chiral separations.Robustness and wide availability of columns.
Key Limitation Requires a chiral column for enantiomer separation.Poor sensitivity for trace impurities.Requires specialized instrumentation.No mass data for confident peak ID.
Decision-Making Framework

The selection of the optimal analytical technique is a strategic decision based on the specific analytical goal.

Method_Selection decision decision result result start Start: Define Analytical Goal q1 Determine Enantiomeric Purity? start->q1 q2 Need High Throughput? q1->q2 Yes q3 Determine Absolute Chemical Purity? q1->q3 No sfc Chiral SFC q2->sfc Yes hplc Chiral HPLC q2->hplc No q4 Profile for Unknown Trace Impurities? q3->q4 No qnmr qNMR q3->qnmr Yes lcms LC-MS (Achiral) q4->lcms Yes

Caption: A decision tree for selecting the appropriate analytical method for purity assessment.

Conclusion

The analytical validation for the purity of 2,6-dichloro-N-Boc-DL-phenylalanine requires a multi-faceted approach. A validated achiral LC-MS method stands as the superior choice for assessing general chemical purity and profiling for unknown process-related impurities and degradation products, owing to its exceptional sensitivity and specificity. The validation process, rigorously following ICH guidelines, ensures that the method is reliable, accurate, and precise.

However, since the starting material is a DL-racemic mixture, a dedicated chiral method is mandatory to control the enantiomeric purity of a resolved final product or subsequent chiral intermediate. In this context, Chiral SFC emerges as a highly efficient, fast, and green alternative to the traditional Chiral HPLC . For determining absolute purity without a specific reference standard, qNMR is an invaluable, albeit less sensitive, orthogonal technique.

Ultimately, a comprehensive quality control strategy for a compound like 2,6-dichloro-N-Boc-DL-phenylalanine would judiciously employ a combination of these techniques: an achiral LC-MS method for routine impurity profiling and a dedicated chiral method (preferably SFC) for enantiomeric excess determination, with qNMR serving as a primary method for reference standard characterization. This integrated approach provides a robust, self-validating system that ensures the highest standards of scientific integrity and product quality.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Available from: [Link]

  • Arritto, M. Analytical Method Validation: Mastering FDA Guidelines. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 14). Supercritical Fluid Chiral Separations. Available from: [Link]

  • Dispas, A., et al. (2012). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. Available from: [Link]

  • Ye, C., et al. (2020). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. Available from: [Link]

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  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available from: [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available from: [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]

  • Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar. Available from: [Link]

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  • ResearchGate. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available from: [Link]

  • Zhang, T., et al. (2024, May 16). Unconventional approaches for chiral resolution. PMC - NIH. Available from: [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Available from: [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available from: [Link]

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  • International Council for Harmonisation. (2022, May 24). Bioanalytical method validation and study sample analysis m10. Available from: [Link]

  • Lee, D. Y., et al. (2015). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. PMC. Available from: [Link]

  • Rahmah, W., et al. (2024, March 5). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Available from: [Link]

  • Li, Z., & Wang, R. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • LCGC International. (2015, May 1). Nonconventional Alternatives to LC–MS. Available from: [Link]

  • LCGC International. (2020, September 1). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Available from: [Link]

  • Howei. CAS 1404690-51-2 | 2,6-Dichloro-N-Boc-DL-phenylalanine,97%. Available from: [Link]

  • National Library of Medicine. (2020). Highly Sensitive Determination of Amino Acids by LC-MS under Neutral Conditions. Available from: [Link]

  • Scholars Research Library. Der Pharma Chemica. Available from: [Link]

  • PubMed. (2014, May 15). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Available from: [Link]

  • Wang, Y., et al. (2018, June 12). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC. Available from: [Link]

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  • Avanti Publishers. (2019, December 20). Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. Available from: [Link]

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  • PubMed. (2023, December 15). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available from: [Link]

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Structural Comparison Guide: 2,6-Dichloro- vs. 2,4-Dichloro-N-Boc-DL-phenylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: April 2026

Halogenated unnatural amino acids are indispensable tools in modern peptide drug discovery. By strategically replacing hydrogen atoms with halogens on the aromatic ring of phenylalanine, researchers can precisely modulate a peptide's lipophilicity, proteolytic stability, and three-dimensional conformation.

This guide provides an in-depth structural and practical comparison of two critical isomers: 2,6-dichloro-N-Boc-DL-phenylalanine (2,6-DCP) and 2,4-dichloro-N-Boc-DL-phenylalanine (2,4-DCP) . As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the causality between their atomic structures, their resulting conformational restrictions, and the specific experimental workflows required to handle them in the laboratory.

Structural Chemistry & Conformational Causality

The fundamental difference between 2,6-DCP and 2,4-DCP lies in the spatial arrangement of the bulky chlorine atoms (van der Waals radius ~1.75 Å) and how they interact with the peptide backbone.

The Symmetrical Steric Lock: 2,6-DCP

In 2,6-dichloro-phenylalanine, the presence of chlorine atoms at both ortho positions creates severe steric clash with the peptide backbone's amide nitrogen and carbonyl oxygen. This symmetrical bulk restricts the χ1​ ( Cα​−Cβ​ ) and χ2​ ( Cβ​−Cγ​ ) dihedral angles. Specifically, it forces the aromatic ring to lock into a perpendicular orientation relative to the Cβ​−Cγ​ bond ( χ2​≈90∘ ). This rigid conformational locking is highly valuable for designing opioid receptor ligands or integrin antagonists where a deep, narrow binding pocket requires a fixed rotamer to minimize entropic penalty upon binding 1.

The Asymmetrical Modulator: 2,4-DCP

Conversely, 2,4-dichloro-phenylalanine possesses only one ortho-chlorine and one para-chlorine. The single ortho-substitution provides moderate steric hindrance—restricting the conformational ensemble compared to wild-type phenylalanine, but still allowing the aromatic ring to "flip" between preferred rotamer states. The para-chlorine does not interact with the backbone; instead, it projects outward to enhance the overall lipophilicity (LogP) and participate in halogen bonding with the target receptor 2.

ConformationalLogic Phe Halogenated Phenylalanine Sub26 2,6-Dichloro (2,6-DCP) Dual Ortho-Cl Phe->Sub26 Symmetrical Sub24 2,4-Dichloro (2,4-DCP) Single Ortho-Cl, Single Para-Cl Phe->Sub24 Asymmetrical Steric26 Severe Backbone Steric Clash (Locked χ2 ~90°) Sub26->Steric26 Steric Bulk Steric24 Moderate Backbone Clash (Restricted but flexible χ2) Sub24->Steric24 Steric Bulk Impact26 High Conformational Rigidity Difficult SPPS Coupling Steric26->Impact26 Consequence Impact24 Balanced Rigidity/Flexibility Standard SPPS Coupling Steric24->Impact24 Consequence

Fig 1. Conformational logic and steric impact of 2,6- vs 2,4-dichloro substitution on phenylalanine.

Quantitative Structural Comparison

The structural differences between these two analogs dictate their behavior in both biological systems and synthetic workflows. The table below summarizes their comparative metrics.

Property / Metric2,6-Dichloro-N-Boc-DL-Phe (2,6-DCP)2,4-Dichloro-N-Boc-DL-Phe (2,4-DCP)
Substitution Pattern Ortho, Ortho (Symmetrical)Ortho, Para (Asymmetrical)
Backbone Steric Clash Severe (Dual 1.75 Å Cl radii)Moderate (Single 1.75 Å Cl radius)
χ2​ Rotational Freedom Highly restricted (Locked at ~90°)Partially restricted (Allows ring flipping)
Relative Lipophilicity HighVery High (Para-Cl increases LogP)
SPPS Coupling Difficulty High (Requires extended time/heat)Low to Moderate (Standard conditions)
Primary Application Rigidifying bioactive conformationsEnhancing target affinity via halogen bonding

Expert Note: Because these are N-Boc-DL -phenylalanine derivatives, they are racemic mixtures. When incorporated into a chiral peptide chain, they will yield a pair of diastereomers. If enantiopurity is required for the final assay, diastereomeric separation via preparative RP-HPLC must be performed post-cleavage.

Experimental Workflows & Self-Validating Protocols

The severe steric hindrance of 2,6-DCP completely alters the kinetics of peptide coupling. Standard uronium-based reagents (like HBTU) will fail to achieve complete conversion, leading to deletion sequences. The following protocols provide self-validating systems to ensure successful synthesis and conformational verification 3.

SPPSWorkflow Start Resin-Bound Peptide (N-terminal Deprotected) Select Select Amino Acid Analog Start->Select DCP24 2,4-DCP (Less Hindered) Select->DCP24 DCP26 2,6-DCP (Highly Hindered) Select->DCP26 Coupling1 Standard Coupling (HBTU/DIPEA, 1h, RT) DCP24->Coupling1 Coupling2 Aggressive Coupling (HATU/HOAt/DIPEA, 3h+, or Heat) DCP26->Coupling2 Wash Wash & Kaiser Test (Verify Completion) Coupling1->Wash Coupling2->Wash

Fig 2. SPPS decision tree for coupling sterically hindered vs. unhindered dichloro-phenylalanines.

Protocol 3.1: Optimized SPPS Coupling for Hindered Analogs

Causality: The dual ortho-chlorines of 2,6-DCP shield the electrophilic carbonyl carbon of the activated amino acid. To overcome this activation energy barrier, we must use HATU (which incorporates the highly reactive HOAt leaving group) and apply double-coupling strategies.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 30 minutes. Deprotect the N-terminus (using 50% TFA/DCM for Boc-SPPS, followed by neutralization).

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of 2,6-dichloro-N-Boc-DL-phenylalanine and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA. Allow to pre-activate for exactly 2 minutes (color change to yellow indicates active ester formation).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 hours (or use microwave assistance at 75°C for 15 minutes).

  • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test.

    • Validation Check: A blue resin indicates unreacted free amines (incomplete coupling). If blue, perform a second coupling using COMU/Oxyma instead of HATU/HOAt. A yellow resin indicates successful, complete coupling.

Protocol 3.2: NMR Conformational Analysis (NOESY)

Causality: To prove that 2,6-DCP has successfully locked the peptide conformation compared to the flexible 2,4-DCP, we utilize 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to measure through-space proton distances (< 5 Å).

  • Sample Preparation: Dissolve 2-5 mg of the purified, cleaved peptide in 600 µL of DMSO- d6​ (to prevent rapid amide proton exchange).

  • Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 200-400 ms at 298 K on a 600 MHz NMR spectrometer.

  • Self-Validation (Cross-Peak Analysis):

    • For 2,4-DCP: Look for NOE cross-peaks between the backbone amide proton (NH) and the side-chain aromatic protons. You will observe time-averaged signals indicating the ring is rotating between multiple χ2​ states.

    • For 2,6-DCP: The spectrum will show a highly distinct, fixed NOE pattern between the Cβ​ protons and the meta-aromatic protons, with no evidence of chemical exchange peaks. Validation Check: The presence of a single, sharp set of NOE distances confirms the χ2​ angle is locked at ~90°. (Note: Because the starting material was DL, you will see two distinct sets of locked signals corresponding to the L- and D-diastereomers).

References

  • Bifunctional [2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands.National Institutes of Health (PMC).
  • 4-{(2R)-[3-Aminopropionylamido]-3-(2,4-dichlorophenyl)propionyl}-1-{2-[(2-thienyl)ethylaminomethyl]phenyl}piperazine as a Potent and Selective Melanocortin-4 Receptor Antagonist Design, Synthesis, and Characterization.ACS Publications.
  • An In-depth Technical Guide to Fmoc-D-Phe(2,4-Cl2)-OH: Properties and Applications in Peptide Synthesis.Benchchem.

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A Researcher's Guide to the Spectroscopic Identity of 2,6-Dichloro-N-Boc-DL-Phenylalanine: An FTIR Comparison

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,6-dichloro-N-Boc-DL-phenylalanine, a synthetic amino acid derivative of significant interest in pharmaceutical development. As researchers and drug development professionals, establishing the structural integrity of such modified amino acids is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique for this purpose.[1] This document will compare the spectrum of the title compound against standard references, elucidating the characteristic vibrational signatures that confirm its unique molecular architecture.

The Molecular Blueprint: Functional Group Analysis

To interpret the FTIR spectrum of 2,6-dichloro-N-Boc-DL-phenylalanine, we must first dissect its structure into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching, bending) that absorb infrared radiation at specific frequencies, creating a unique spectroscopic "fingerprint."[2]

The key structural features are:

  • N-Boc Group: A tert-butoxycarbonyl protecting group, which introduces a carbamate linkage (N-H and C=O bonds) and a bulky t-butyl group.

  • Carboxylic Acid: The quintessential feature of an amino acid, with its characteristic O-H and C=O bonds.

  • Dichlorinated Phenyl Ring: An aromatic system whose vibrational modes are influenced by the two chlorine substituents.

  • Chiral Center and Backbone: The core structure of phenylalanine.

Caption: Molecular structure of 2,6-dichloro-N-Boc-DL-phenylalanine.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the standardized procedure for obtaining the FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples due to its minimal sample preparation requirements.[1]

G cluster_workflow FTIR-ATR Analysis Workflow A Step 1: Instrument Preparation Clean ATR crystal (e.g., with isopropanol). Record a background spectrum. B Step 2: Sample Application Place a small amount of dry powder (2,6-dichloro-N-Boc-DL-phenylalanine) on the crystal. A->B C Step 3: Apply Pressure Use the pressure clamp to ensure firm contact between the sample and the ATR crystal. B->C D Step 4: Data Acquisition Scan sample from 4000-400 cm⁻¹. Resolution: 4 cm⁻¹. Co-add 64 scans for high S/N. C->D E Step 5: Data Processing Perform automatic ATR correction. Apply baseline correction if necessary. D->E

Caption: Standard workflow for FTIR-ATR data acquisition.

Causality in Experimental Choices:

  • ATR over Transmission: ATR is chosen for its simplicity and reproducibility with solid samples, eliminating the need for KBr pellet preparation.

  • 64 Scans: Co-adding multiple scans is crucial for improving the signal-to-noise ratio, allowing for the clear identification of weaker vibrational bands, which is essential for a complex molecule.[1]

  • 4 cm⁻¹ Resolution: This resolution provides a sufficient level of detail to distinguish closely spaced peaks without introducing unnecessary noise, balancing detail and data quality.

Spectral Analysis: A Comparative Interpretation

The FTIR spectrum of 2,6-dichloro-N-Boc-DL-phenylalanine is best understood by comparing its key absorption bands with those of reference compounds: L-phenylalanine (the parent amino acid), a generic N-Boc protected amino acid, and dichlorobenzene derivatives.

Wavenumber (cm⁻¹)Vibrational Assignment for 2,6-Dichloro-N-Boc-DL-PhenylalanineComparison with Standard References
~3300N-H Stretch (Carbamate) Distinct from the broad, zwitterionic -NH₃⁺ stretches seen in pure L-phenylalanine (~3034-3068 cm⁻¹).[3] Consistent with N-Boc protected amines.[4]
~3200-2500O-H Stretch (Carboxylic Acid Dimer) A very broad absorption characteristic of hydrogen-bonded carboxylic acids. Pure L-phenylalanine lacks this, showing carboxylate (-COO⁻) stretches instead.[3][5]
~2980-2850C-H Stretch (Aliphatic) Peaks corresponding to the t-butyl group of the Boc moiety and the -CH₂- and -CH- groups of the phenylalanine backbone.
~1725C=O Stretch (Carboxylic Acid) A strong, sharp peak. In pure L-phenylalanine, this is replaced by an asymmetric carboxylate stretch (~1587 cm⁻¹).[3]
~1695C=O Stretch (Carbamate, Amide I) A strong band characteristic of the Boc protecting group.[6] This is absent in unprotected phenylalanine.
~1590, ~1470C=C Stretch (Aromatic Ring) Multiple bands typical for the phenyl ring. Their exact positions are influenced by the chlorine substitution.
~1520N-H Bend (Carbamate, Amide II) A key signature of the secondary amide linkage in the Boc group, resulting from a combination of N-H bending and C-N stretching.[7]
~1390, ~1365C-H Bend (t-butyl Gem-dimethyl) A characteristic doublet confirming the presence of the t-butyl group from the Boc moiety.[8] This is a definitive marker for Boc protection.
~1160C-O Stretch (Carbamate) Strong absorption associated with the C-O bonds of the Boc group.
Below 800C-Cl Stretch & C-H Out-of-Plane Bend Strong absorptions in this region are expected for the C-Cl bonds.[9] The pattern of C-H out-of-plane bending is diagnostic of the aromatic substitution pattern.

Trustworthiness Through Self-Validation: The spectrum is a self-validating system. The presence of the carbamate C=O (~1695 cm⁻¹) and N-H (~3300 cm⁻¹) bands, coupled with the t-butyl doublet (~1390, 1365 cm⁻¹), unequivocally confirms the N-Boc protection. Simultaneously, the carboxylic acid O-H and C=O (~1725 cm⁻¹) bands verify the integrity of the amino acid's C-terminus. The absorptions below 800 cm⁻¹ and the aromatic C=C patterns confirm the dichlorinated phenyl side chain. The absence of the zwitterionic bands seen in pure phenylalanine further validates the structure.[1][3]

Conclusion

The FTIR spectrum of 2,6-dichloro-N-Boc-DL-phenylalanine presents a unique and verifiable fingerprint that is fully consistent with its chemical structure. By systematically comparing the observed absorption bands with those of well-understood reference compounds, we can confidently assign the key vibrational modes. The simultaneous presence of signatures for the N-Boc group, the carboxylic acid, and the dichlorinated aromatic ring provides a robust method for identity confirmation. This guide equips researchers with the foundational knowledge to interpret such spectra, ensuring the quality and integrity of critical reagents in the drug development pipeline.

References

  • ResearchGate. FTIR analysis of L-phenylalanine. Available at: [Link]

  • ResearchGate. ATR-FTIR spectra of L-phenylalanine (0.25 mol L 21 ) in aqueous.... Available at: [Link]

  • SpectraBase. L-phenylalanine - Optional[FTIR] - Spectrum. Available at: [Link]

  • IOPscience. Vibron band structure in chlorinated benzene crystals: lattice dynamics calculations and Raman spectra of 1,4-dichlorobenzene. Available at: [Link]

  • RSC Publishing. Self-assembly of L-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. Available at: [Link]

  • RSC Publishing. Tracking the effect of chlorine as a substituent on vibrational coupling and energy transfer. Available at: [Link]

  • National Institutes of Health. N-Boc-DL-phenylalaninol. Available at: [Link]

  • IJRTE. VIBRATIONAL INVESTIGATION, MOLECULAR STRUCTURE OF 1, 2 DICHLORO- 4-FLUORO-5. Available at: [Link]

  • Elixir International Journal. Elixir Vib. Spec. 44 (2012) 7536-7545. Available at: [Link]

  • ResearchGate. Vibrational frequency (cm −1 ) of fundamental and combination bands in chlorobenzene derivatives and their assignments. Available at: [Link]

  • Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. Available at: [Link]

  • ResearchGate. (PDF) Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]

  • ResearchGate. Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Available at: [Link]

  • IntechOpen. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Available at: [Link]

  • ACS Publications. Identifying and Modulating Accidental Fermi Resonance: 2D IR and DFT Study of 4-Azido-l-phenylalanine. Available at: [Link]

  • PMC. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Available at: [Link]

  • Semantic Scholar. FTIR Method for Peptide Content Estimation and Degradation Kinetic Study of Canarium Nut Protein. Available at: [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

  • ResearchGate. FTIR spectra for the Boc-aminated and unprotected SWCNT. Available at: [Link]

  • SESAME. Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • RSC Publishing. THz to far-infrared spectra of the known crystal polymorphs of phenylalanine. Available at: [Link]

  • NIScPR. Vibrational Spectra and Analysis of Tryptophan. Available at: [Link]

  • PMC. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2,6-Dichloro-n-boc-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Laboratory Safety & Operational Guide: Handling 2,6-Dichloro-n-boc-DL-phenylalanine

Introduction As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of complex building blocks into solid-phase peptide synthesis (SPPS) workflows. 2,6-Dichloro-n-boc-DL-phenylalanine (CAS: 1404690-51-2) is a highly specialized, halogenated, Boc-protected amino acid. While the tert-butoxycarbonyl (Boc) group provides essential temporary protection for the α-amino group, the 2,6-dichloro substitution on the phenyl ring significantly alters the molecule's physicochemical hazard profile.

This guide moves beyond standard safety data sheets to provide a causality-driven, self-validating operational framework for handling this compound.

The Causality of Hazards and PPE Selection

Understanding the molecular behavior of 2,6-Dichloro-n-boc-DL-phenylalanine is critical for selecting appropriate Personal Protective Equipment (PPE).

  • Dermal & Ocular Toxicity (H315, H319): The addition of two chlorine atoms to the phenyl ring increases the molecule's lipophilicity. This enhances its ability to bypass the skin's aqueous barrier compared to non-halogenated amino acids, necessitating 1[1].

  • Respiratory Irritation (H335): Supplied as a lyophilized powder, this compound carries a high risk of aerosolization. Inhalation of these micro-particles can cause 1[1].

To mitigate these risks, we mandate the following quantitative PPE and environmental parameters:

Table 1: Quantitative PPE & Environmental Parameters

Protection CategorySpecification / MaterialQuantitative MetricMechanistic Justification
Hand Protection NBR (Nitrile Rubber) GlovesThickness > 0.11 mmBreakthrough > 480 minNitrile provides superior impermeability to lipophilic halogenated compounds and2[2].
Respiratory Particulate Filter (EN 143)P1 Rating (Filters ≥ 80% of airborne particles)Prevents inhalation of aerosolized fine powders during the 2[2].
Eye Protection Safety Goggles (EN 166)100% lateral coverageShields against micro-particulate ocular entry and solvent splashes.
Environmental Fume Hood Face Velocity80 - 100 fpmEnsures negative pressure without creating turbulent vortices that scatter powder.

Self-Validating Operational Protocol

Safety protocols fail when they rely solely on human compliance. The following step-by-step methodology integrates self-validating checks to ensure continuous operational integrity.

Phase A: Preparation & Verification

  • Draft Verification: Turn on the fume hood.

    • Self-Validation: Tape a single tissue (e.g., Kimwipe) to the bottom edge of the sash. The tissue must pull steadily inward. If it flutters violently or hangs straight down, do not proceed.

  • PPE Integrity Check: Don the NBR gloves and EN 143 respirator.

    • Self-Validation: Before handling the chemical, trap air in the glove and squeeze to inflate the fingers. The glove must hold pressure for 5 seconds. A deflation indicates a micro-puncture.

Phase B: Handling & Transfer

  • Anti-Static Neutralization: Boc-protected amino acids frequently accumulate static charge, causing the powder to "jump" and aerosolize. Apply an anti-static gun (e.g., Zerostat) to the weighing boat and spatula before dispensing.

  • Precision Weighing: Dispense the 2,6-Dichloro-n-boc-DL-phenylalanine slowly into the neutralized boat.

  • Sealed Transfer: Transfer the weighed powder into a reaction vial.

    • Self-Validation: Visually inspect the threads of the vial. They must be 100% free of powder before capping. A clean thread ensures a hermetic seal, preventing exposure during 3[3].

HandlingWorkflow N1 1. Environmental Setup Verify Fume Hood Draft N2 2. PPE Verification Inspect NBR Gloves & Respirator N1->N2 Draft Confirmed N3 3. Anti-Static Prep Neutralize Weighing Boat N2->N3 PPE Intact N4 4. Material Transfer Weigh & Seal Container N3->N4 Static Cleared N5 5. Decontamination Wet-Wipe Surfaces N4->N5 Transfer Complete N6 6. Waste Disposal Industrial Combustion Route N5->N6 Area Secured

Operational workflow for safe handling and disposal of halogenated Boc-amino acids.

Emergency Response & Spill Management

In the event of a powder spill outside the fume hood, immediate and mechanistically sound action is required.

  • Do Not Sweep: Sweeping mechanically aerosolizes the fine powder, exponentially increasing the inhalation hazard.

  • Solvent-Assisted Wet Wiping: Dampen a disposable laboratory towel with a 50/50 mixture of water and ethanol (or isopropanol).

    • Causality: Pure water possesses high surface tension and will repel the hydrophobic dichloro-phenylalanine powder, causing it to float and spread. The addition of alcohol reduces surface tension, allowing the towel to effectively absorb and trap the particulate.

  • Surfactant Wash: Wash the contaminated surface with a concentrated detergent solution. The Boc-amino acid is insoluble in pure water but can be effectively lifted by surfactants.

    • Self-Validation: Wipe the dried surface with a clean, dry black cloth. The absence of white residue confirms complete decontamination.

Logistics and Disposal Plan

Proper lifecycle management of 2,6-Dichloro-n-boc-DL-phenylalanine is mandated by environmental regulations.

  • Storage Logistics: Store the compound in a cool (typically 2°C - 8°C), dry, and well-ventilated location. Ensure the container is tightly closed and backfilled with inert gas (Argon or Nitrogen) if opened frequently, to prevent moisture-induced degradation of the Boc group.

  • Disposal Protocol: Under no circumstances should this chemical or its rinse water be introduced into standard 4[4].

    • Collect all contaminated weighing boats, gloves, and wet-wipe towels into a designated, sealable hazardous waste bag.

    • Label the waste as "Halogenated Organic Solid Waste."

    • Dispose of the contents via an approved industrial combustion plant capable of handling halogenated organics, as incineration prevents 2[2].

References

  • Source: AK Scientific, Inc.
  • Title: Safety Data Sheet: Amino acid Source: Carl ROTH URL
  • Title: N-boc-phenylalanine | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Safety Data Sheet - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL

Sources

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